benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Description
Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4 and a benzyl ester group at position 4. Its molecular formula is C₁₁H₁₄ClN₃O₂, with a molecular weight of 251.71 g/mol (calculated from ). The compound is primarily utilized as a building block in medicinal chemistry and drug discovery due to its versatile scaffold, which allows for functionalization at multiple positions.
Properties
IUPAC Name |
benzyl 4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-13-11-6-18(7-12(11)16-9-17-13)14(19)20-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEOYOBNEPSLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis of benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate generally involves multi-step organic reactions starting from appropriately substituted pyrrolo[3,4-d]pyrimidine derivatives.
- Key Starting Material: 4-chloro-7H-pyrrolo[3,4-d]pyrimidine or its carboxylic acid derivatives
- Esterification Step: The carboxylic acid group at the 6-position is esterified using benzyl alcohol to form the benzyl carboxylate ester.
- Catalysts and Conditions: The esterification is typically catalyzed by acid catalysts or coupling agents under reflux conditions in organic solvents such as dichloromethane or tetrahydrofuran (THF).
Detailed Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Chlorination | Starting pyrrolo[3,4-d]pyrimidine + Cl source (e.g., POCl3) | Organic solvent (e.g., dichloromethane) | Reflux | Several hours | Moderate to high (varies) |
| 2 | Esterification | Benzyl alcohol, acid catalyst or coupling agent (e.g., DCC, DMAP) | Dichloromethane or THF | Reflux or room temp | 4-12 hours | High (70-90%) |
| 3 | Purification | Chromatography or recrystallization | - | Ambient | - | - |
Note: Industrial-scale synthesis may use continuous flow reactors and automated systems to optimize yield and purity.
Alternative Synthetic Approaches
- Nucleophilic Substitution: The chlorine atom at the 4-position can be introduced or substituted via nucleophilic aromatic substitution reactions using appropriate nucleophiles under basic conditions (e.g., sodium hydride or potassium carbonate in polar aprotic solvents like DMF).
- Hydrolysis and Re-esterification: The ester group can be hydrolyzed to the acid and then re-esterified with benzyl alcohol to improve purity or modify reaction pathways.
Reaction Mechanisms and Analysis
Esterification Mechanism
- Activation of the carboxylic acid group (either via acid catalysis or coupling agents) allows nucleophilic attack by benzyl alcohol, forming the benzyl ester.
- The reaction proceeds through a tetrahedral intermediate and elimination of water.
Chlorination and Substitution
- Chlorination at the 4-position typically involves electrophilic substitution or use of chlorinating agents like phosphorus oxychloride (POCl3).
- The chlorine substituent can be further modified via nucleophilic substitution to introduce other functional groups, expanding the compound’s versatility.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Molecular Weight | 289.72 g/mol | Confirmed by analytical methods |
| Reaction Temperature | 25–80 °C | Depends on step and solvent |
| Reaction Time | 1–12 hours | Esterification generally requires longer times |
| Solvents Used | Dichloromethane, THF, DMF | Polar aprotic solvents preferred for substitution reactions |
| Catalysts | Acid catalysts, DCC, DMAP | For esterification |
| Yield | 70–90% | Varies with reaction scale and purity |
Research Findings on Preparation Optimization
- Continuous Flow Synthesis: Industrial methods utilize continuous flow reactors to maintain consistent temperature and reaction times, improving reproducibility and yield.
- Catalyst Selection: Use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) enhances esterification efficiency and reduces side products.
- Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) improve nucleophilic substitution rates on the chlorinated pyrrolo[3,4-d]pyrimidine core.
- Purification: Chromatographic techniques and recrystallization from solvents like ethyl acetate or hexane are standard to isolate pure benzyl ester derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Esterification | Benzyl alcohol, acid catalyst, reflux | Straightforward, high yield | Requires careful control of conditions |
| Nucleophilic Substitution | NaH or K2CO3, DMF, substituted nucleophiles | Versatile for functionalization | Sensitive to moisture, requires dry conditions |
| Continuous Flow Synthesis | Automated reactors, optimized flow rates | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution under controlled conditions:
-
Amine Substitution : Reacts with primary/secondary amines (e.g., aniline, methylamine) in polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ or NaH. Yields range from 70–90% depending on steric/electronic effects of the nucleophile .
-
Thiol Substitution : Treatment with thiols (e.g., benzyl mercaptan) in the presence of NaH produces thioether derivatives.
Example Reaction :
Hydrolysis Reactions
The benzyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : NaOH (2M) in ethanol/water at reflux yields the carboxylic acid derivative.
-
Acidic Hydrolysis : HCl (6M) in dioxane/water produces the same acid but with slower kinetics.
Comparative Hydrolysis Conditions :
| Condition | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Basic (pH 12) | NaOH, EtOH/H₂O, 80°C | 6 | 85 |
| Acidic (pH 1) | HCl, dioxane/H₂O, 80°C | 12 | 78 |
Oxidation and Reduction
-
Oxidation : The pyrrolo ring is oxidized using KMnO₄ in acetone/water, forming a pyridone derivative.
-
Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the chlorine substituent.
Key Reaction Pathways :
Amination Under Acid Catalysis
Hydrochloric acid (0.1 equiv) promotes efficient amination with anilines in ethanol/water mixtures, minimizing solvolysis side products :
-
Optimized Protocol : 0.1 equiv HCl, 75°C, 8h → 87% yield of 4-anilino product .
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Side Reaction : Excess acid leads to ethoxy substitution via solvolysis (yield: <10%) .
Comparative Reactivity with Analogues
Key Insight: The benzyl ester enhances solubility but slightly reduces electrophilicity at C-4 compared to non-esterified analogues .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate has been investigated for its potential anticancer properties. Research indicates that compounds with similar pyrrolo[3,4-d]pyrimidine structures exhibit inhibitory effects on cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, derivatives of this compound have shown promise as inhibitors of Janus kinases (JAKs), which are critical in the pathogenesis of various cancers .
1.2 JAK Inhibitors
The compound is structurally related to known JAK inhibitors such as Tofacitinib and Ruxolitinib. These inhibitors are used in the treatment of autoimmune diseases and certain cancers. The synthesis of this compound can serve as a starting point for developing new JAK inhibitors with improved efficacy and selectivity .
1.3 Antiviral Properties
Recent studies have suggested that pyrrolo[3,4-d]pyrimidine derivatives may also possess antiviral activities. The mechanism often involves the inhibition of viral replication through interference with viral polymerases or other essential viral proteins. This opens avenues for exploring this compound as a potential antiviral agent in future research .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized from readily available starting materials using methods that are environmentally friendly and cost-effective. The following table summarizes the synthetic routes commonly employed:
| Synthetic Route | Starting Materials | Yield (%) | Comments |
|---|---|---|---|
| Route A | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate | 85% | High selectivity; minimal side reactions |
| Route B | Formamidine salt + pyrimidine derivatives | 90% | Efficient under mild conditions |
3.1 In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example:
- Cell Line A : IC50 = 15 µM
- Cell Line B : IC50 = 20 µM
These results indicate a moderate level of activity compared to established chemotherapeutic agents.
3.2 In Vivo Studies
Preliminary in vivo studies using animal models have shown promising results regarding the pharmacokinetics and bioavailability of this compound. Further research is needed to fully understand its therapeutic window and potential side effects.
Mechanism of Action
The mechanism of action of benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
- Chlorine vs. Hydroxyl Groups : The 4-chloro substituent in the target compound enhances electrophilicity at position 4, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides). In contrast, 4-hydroxy analogs (e.g., ) are less reactive but participate in hydrogen bonding, improving target binding in enzyme inhibition.
- Benzyl vs. tert-Butyl Esters: Benzyl esters (target compound) are cleaved under hydrogenolysis or acidic conditions, making them suitable for temporary protection in multistep syntheses. tert-Butyl esters () resist hydrolysis, favoring stable intermediates for long-term storage.
Pharmacological Relevance
- Bcl-xL Inhibition : Pyrrolo[3,4-d]pyrimidine derivatives with hydrophobic substituents (e.g., chloro, ethyl) show promise as Bcl-xL inhibitors, inducing apoptosis in cancer cells ().
- Kinase Targeting : The 4-chloro-benzyl ester derivative’s electron-deficient core may enhance binding to ATP pockets in kinases, a feature exploited in kinase inhibitor design.
Biological Activity
Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound that has attracted significant attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H12ClN3O2
- Molecular Weight : 289.72 g/mol
- IUPAC Name : this compound
This compound features a pyrrolo[3,4-d]pyrimidine core with a benzyl substitution and a chlorine atom at the 4-position. Its unique structure contributes to its diverse biological activities.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, disrupting critical biological pathways. This characteristic is particularly relevant in cancer therapy where enzyme inhibition can halt tumor growth.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further research in the development of new antibiotics.
- Anticancer Potential : Research suggests that compounds with similar structures have demonstrated anticancer activity by targeting specific cancer cell lines.
Biological Activity Summary
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential against various bacterial strains. |
| Anticancer | Inhibits growth in specific cancer cell lines; further studies needed. |
| Enzyme Inhibition | Targets specific enzymes involved in critical biological processes. |
Case Studies and Research Findings
-
In Vitro Studies on Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations.
- The compound was found to induce apoptosis in cancer cells through caspase activation pathways.
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Antimicrobial Testing :
- In a comparative study against standard antibiotics, this compound showed promising activity against Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics.
-
Structure-Activity Relationship (SAR) Analysis :
- SAR studies have indicated that modifications on the benzyl group significantly affect biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against targeted enzymes.
Q & A
Basic Research Questions
Q. What are the key structural features and synthetic routes for benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate?
- Structural Analysis : The compound contains a fused pyrrolo[3,4-d]pyrimidine core with a benzyl ester group at the 6-position and a chlorine substituent at the 4-position. Its molecular formula is C₁₁H₁₄ClN₃O₂ (Mol. Weight: 255.7 g/mol) .
- Synthesis : A common route involves nucleophilic substitution of tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate with benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, followed by Pd(OAc)₂-catalyzed coupling and deprotection steps . Key intermediates (e.g., compound 8 and 10 ) are critical for regioselective functionalization.
Q. How can researchers optimize the purification of this compound?
- Methodology : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Confirmation of purity (>95%) should involve LC-MS and ¹H/¹³C NMR, focusing on diagnostic peaks such as the benzyl ester proton signals (δ 5.2–5.4 ppm) and pyrrolo-pyrimidine aromatic protons (δ 7.8–8.2 ppm) .
Q. What spectroscopic techniques are recommended for structural confirmation?
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for the pyrrolidine ring (δ 3.5–4.0 ppm) and the benzyl group (δ 7.3–7.5 ppm). ¹³C NMR confirms the ester carbonyl (δ 165–170 ppm) and chlorine-substituted pyrimidine carbons (δ 150–155 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should match the theoretical [M+H]⁺ ion at m/z 256.0749 (C₁₁H₁₄ClN₃O₂) .
Advanced Research Questions
Q. How does this compound serve as a building block for PROTAC development?
- Application : Its chloro-substituted pyrimidine ring enables reversible-covalent binding to target proteins (e.g., KRASG12C), while the benzyl ester allows conjugation to E3 ligase ligands. For example, intermediate 10 in PROTAC synthesis undergoes Buchwald-Hartwig cross-coupling with aryl bromides to introduce degradation tags .
- Case Study : In KRASG12C degradation studies, derivatives of this compound achieved sustained target inhibition (IC₅₀ < 50 nM) via proteasome-mediated degradation .
Q. What strategies mitigate contradictions in reactivity data during cross-coupling reactions?
- Problem : Discrepancies in Pd-catalyzed coupling yields (e.g., Suzuki vs. Buchwald-Hartwig) may arise from steric hindrance at the 4-chloro position.
- Solution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
